molecular formula C22H32O2 B017900 Retinyl acetate CAS No. 127-47-9

Retinyl acetate

Cat. No.: B017900
CAS No.: 127-47-9
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-AQDFTDIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a natural form of vitamin A. It is the acetate ester of retinol and is known for its stability compared to retinol. This compound is widely used in dietary supplements as a source of vitamin A, which is essential for various biological functions, including vision, immune response, and cellular communication .

Mechanism of Action

Target of Action

Retinyl acetate, also known as vitamin A acetate, is a natural form of vitamin A . The primary targets of this compound are the retinoic acid receptors (RAR) and retinoid X receptors (RXR) located in the nucleus of the cell . These receptors play an essential role in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, the growth of bone, reproduction, and the immune response .

Mode of Action

This compound is converted into retinol in the body, which then gets converted into retinoic acid . Retinoic acid enters the cell nucleus and binds to its targets, the RAR and RXR . This binding regulates gene expression, leading to increased cell turnover, collagen production, and elastin production . These changes at the cellular level result in various physiological effects, such as improved skin texture and reduced appearance of wrinkles .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the visual cycle, where it gets converted into retinal, a necessary structural component of the light-sensitive pigment, rhodopsin . It also influences the skin aging process by regulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in the degradation and synthesis of collagen .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed in the intestines and transported to the liver, where it is stored and metabolized into retinol . The metabolized retinol is then distributed throughout the body, binding to retinol-binding proteins in the serum . The peak plasma time for retinol is around 4-5 hours . The compound is excreted through the urine and feces .

Result of Action

The action of this compound leads to several molecular and cellular effects. It enhances skin texture, diminishes fine lines, and augments the thickness of both the epidermal and dermal layers . It also helps neutralize free radicals in the middle layer of the skin, reducing the appearance of wrinkles and enlarged pores . Furthermore, it has potential antineoplastic and chemopreventive activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight can degrade this compound, reducing its effectiveness . Moreover, the compound can cause skin irritation, and its effects can be influenced by the individual’s skin type and condition . Therefore, it is recommended to use this compound-containing products as per the instructions to ensure its optimal action and minimize any potential adverse effects .

Biochemical Analysis

Biochemical Properties

Retinyl acetate is a synthetic acetate ester form derived from retinol and has potential antineoplastic and chemopreventive activities . The enzymes that metabolize vitamin A to retinoic acid and the cytochrome P450 Cyp26 family of enzymes that further oxidize retinoic acid are involved in the metabolism of this compound .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It regulates cell turnover, promotes effective exfoliation, prevents acne, evens discoloration, controls oil, smooths fine lines and wrinkles, and unclogs pores . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. When applied topically, it is converted into retinoic acid by the skin, the biologically active form of vitamin A . It binds to its definite nuclear receptors including the retinoic acid receptor and retinoid X receptor, thus triggering gene transcription and further consequences in gene regulation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, 9-cis-retinyl acetate exhibits better stability and lower reactivity, making it suitable for oral administration . It also has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound is generally recognized as safe (GRAS) in the amounts used to fortify foods with vitamin A

Metabolic Pathways

This compound is involved in the retinoid (visual) cycle, a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal, the inherent visual chromophore indispensable for vision . It interacts with enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid and 4-oxo-RA, must be precisely regulated .

Subcellular Localization

Studies on the subcellular localization of endogenous retinoids (vitamin A), retinoid-binding proteins, and acyl-CoA:retinol acyltransferase (ARAT) in liver might provide some insights .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinyl acetate is synthesized through the esterification of retinol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting retinol with acetic anhydride in the presence of a catalyst. The reaction is conducted in a solvent, such as dichloromethane, at a controlled temperature. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Retinyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Retinol: The alcohol form of vitamin A, less stable than retinyl acetate.

    Retinoic Acid: The oxidized form of retinol, used in dermatology for its potent effects on skin health.

    Retinyl Palmitate: Another ester form of retinol, commonly used in skincare products.

Uniqueness of this compound: this compound is unique due to its stability and ease of conversion to retinol in the body. This makes it an ideal compound for use in dietary supplements and fortified foods, providing a reliable source of vitamin A without the instability issues associated with retinol .

Properties

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-AQDFTDIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29584-22-3, 127-47-9
Record name Zuretinol acetate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuretinol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12112
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZURETINOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57 - 58 °C
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retinyl acetate
Reactant of Route 2
Reactant of Route 2
Retinyl acetate
Reactant of Route 3
Reactant of Route 3
Retinyl acetate
Reactant of Route 4
Retinyl acetate
Reactant of Route 5
Retinyl acetate
Reactant of Route 6
Reactant of Route 6
Retinyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.